molecular formula C13H13ClN4O2S B12240496 2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B12240496
M. Wt: 324.79 g/mol
InChI Key: OVEFONICYYDXCE-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a pyrazine ring, an azetidine ring, and a benzene sulfonamide group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the pyrazine moiety. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. The reaction conditions often include the use of organic solvents such as methanol or toluene, and catalysts like nickel (II) acetate tetrahydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects against various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13ClN4O2S

Molecular Weight

324.79 g/mol

IUPAC Name

2-chloro-N-(1-pyrazin-2-ylazetidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN4O2S/c14-11-3-1-2-4-12(11)21(19,20)17-10-8-18(9-10)13-7-15-5-6-16-13/h1-7,10,17H,8-9H2

InChI Key

OVEFONICYYDXCE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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